Home > Products > Screening Compounds P136431 > Caspase-5-derived FSP (67-75)
Caspase-5-derived FSP (67-75) -

Caspase-5-derived FSP (67-75)

Catalog Number: EVT-243877
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caspase-5-derived FSP
Source and Classification

Caspase-5 is encoded by the CASP5 gene located on chromosome 11 in humans. It belongs to the group of inflammatory caspases, which are distinct from apoptotic caspases that primarily mediate cell death. The specific fragment FSP (67-75) refers to a sequence within the caspase-5 protein that may have unique biological activities separate from the full-length protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of Caspase-5-derived FSP (67-75) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can be summarized as follows:

  1. Preparation of Resin: A resin is selected based on the desired properties of the final peptide.
  2. Coupling Reactions: Protected amino acids are sequentially coupled to the resin-bound peptide using coupling reagents, often activating agents like HBTU or DIC.
  3. Deprotection: Protective groups are removed after each coupling step to expose reactive sites for subsequent reactions.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

The purity and identity of the synthesized peptide can be confirmed through techniques such as mass spectrometry and analytical HPLC.

Molecular Structure Analysis

Structure and Data

The molecular structure of Caspase-5-derived FSP (67-75) consists of a specific sequence of amino acids that contributes to its biological function. The exact sequence is crucial for its interaction with other proteins and receptors in cellular pathways. While detailed structural data may be limited, computational modeling techniques can predict its three-dimensional conformation based on known structures of similar peptides.

Chemical Reactions Analysis

Reactions and Technical Details

Caspase-5-derived FSP (67-75) may participate in various biochemical reactions, particularly those involving protein-protein interactions. Its role in activating or inhibiting signaling pathways can be influenced by post-translational modifications such as phosphorylation or ubiquitination. Understanding these interactions requires detailed kinetic studies and binding assays to elucidate its reactivity under physiological conditions.

Mechanism of Action

Process and Data

The mechanism of action for Caspase-5-derived FSP (67-75) primarily involves its role in modulating immune responses. This peptide fragment can influence the activation of immune cells, potentially enhancing or inhibiting inflammatory responses depending on its context. Studies suggest that it may interact with specific receptors on immune cells, leading to downstream signaling events that affect cell survival, proliferation, or apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Caspase-5-derived FSP (67-75) exhibits characteristics typical of peptides, including solubility in water and stability under physiological conditions. The molecular weight, isoelectric point, and hydrophobicity are important parameters that influence its behavior in biological systems. Analytical techniques such as circular dichroism spectroscopy can provide insights into its secondary structure and stability.

Applications

Scientific Uses

Caspase-5-derived FSP (67-75) has potential applications in various scientific fields:

  1. Immunology: Understanding its role in immune modulation can lead to new therapeutic strategies for autoimmune diseases.
  2. Cancer Research: Investigating its effects on tumor cell behavior may reveal novel targets for cancer treatment.
  3. Drug Development: As a biomarker or therapeutic agent, this peptide could contribute to developing new drugs aimed at modulating inflammatory responses.
Molecular Mechanisms of Caspase-5-Derived FSP (67–75) in Inflammasome Activation

Role in Non-Canonical Inflammasome Assembly and LPS Sensing

Caspase-5-derived FSP (67–75) constitutes a critical structural element within the caspase activation and recruitment domain (CARD) that enables direct lipopolysaccharide (LPS) recognition—the foundational step in non-canonical inflammasome activation. Unlike canonical inflammasomes that utilize NLR or AIM2 family sensors, the non-canonical pathway operates through caspase-4/5 (human) or caspase-11 (murine) directly binding intracellular LPS via their CARD domains [1] [6]. Biochemical studies demonstrate that the FSP (67–75) sequence forms part of the electropositive groove within the CARD that engages the lipid A moiety of LPS through hydrophobic and ionic interactions [1] [8]. This interaction triggers caspase-5 oligomerization into an active inflammasome complex independent of ASC (apoptosis-associated speck-like protein containing a CARD) scaffolding [4].

Table 1: Comparative Features of Non-Canonical Inflammasome Caspases

FeatureCaspase-5Caspase-4Caspase-11 (Mouse)
LPS-Binding DomainCARD (FSP 67-75 critical motif)CARDCARD
Transcriptional RegulationPrimed by IFN/NF-κB [2]Constitutively expressed [8]Induced by TLR/IFN [6]
Key Cleavage SubstrateGasdermin D (GSDMD)Gasdermin D (GSDMD)Gasdermin D (GSDMD)
Pyroptosis InductionStrongStrongStrong
IL-1α/IL-1β SecretionPreferential for IL-1α [8]Broad cytokine release [6]IL-1β dominant [6]

Gram-negative bacteria secrete outer membrane vesicles (OMVs) that deliver LPS into the host cytosol via endocytosis. The FSP (67–75)-enabled LPS binding induces conformational changes in caspase-5, exposing its catalytic site and enabling autoproteolytic activation [6]. This step is indispensable for downstream effector functions, including gasdermin D cleavage and NLRP3 inflammasome cross-talk. Notably, caspase-5 exhibits greater LPS-dependent oligomerization efficiency than caspase-4 due to structural variations within its CARD domain, including the FSP (67–75) motif [1] [8].

Structural Determinants of FSP (67–75) Binding to Caspase Activation and Recruitment Domains (CARDs)

The Phe-Ser-Pro (FSP) sequence at positions 67–75 of caspase-5 resides within a solvent-exposed loop of the CARD, forming an essential component of the LPS-binding interface. Structural analyses reveal that this motif contributes to a positively charged surface patch that complements the anionic phosphate groups of lipid A [1] [8]. Mutagenesis studies substituting F67 with alanine abrogate LPS binding and oligomerization, confirming the motif’s functional necessity [8].

CARD domains typically engage in homotypic CARD-CARD interactions with adaptors like ASC. However, caspase-5 utilizes its CARD (including FSP 67–75) for direct pathogen ligand sensing rather than protein-protein scaffolding. This dual functionality distinguishes it from apoptotic caspases and canonical inflammasome components [1]. The FSP motif further stabilizes the CARD fold through hydrophobic packing against α-helix 3, preventing premature activation. Upon LPS binding, this stabilization is disrupted, enabling CARD oligomerization and caspase activation [8].

Table 2: Structural Motifs Governing Caspase-5 CARD Function

Structural ElementLocationFunctional RoleConsequence of Disruption
FSP (67–75) MotifSolvent-exposed loopLPS binding via lipid A interactionLoss of LPS sensing; no oligomerization
Basic residue cluster (K/R)Adjacent to FSPElectrostatic LPS bindingReduced LPS affinity
Hydrophobic core (V72, L74)Near FSPStabilizes CARD foldConformational instability; autoactivation
Type I BIR interfaceDistal from FSPPotential ASC interaction site (redundant)Unaffected non-canonical signaling

Interferon regulatory factors (IRFs) transcriptionally regulate caspase-5 expression during inflammation. Notably, immunosuppressive conditions (e.g., sepsis) downregulate IRF1/2 activity, reducing caspase-5 and gasdermin D levels and impairing FSP (67–75)-mediated inflammasome responses [8]. This regulatory axis highlights the clinical relevance of caspase-5 structural determinants in infection outcomes.

Proteolytic Processing of Gasdermin D by Caspase-5-Derived Fragments

Active caspase-5 cleaves gasdermin D (GSDMD) at aspartate residue D275 (human) within the flexible linker connecting its N-terminal (p30) and C-terminal (p20) domains [4] [6]. The FSP (67–75) motif indirectly influences this proteolytic efficiency by ensuring optimal caspase-5 oligomerization and catalytic site accessibility. Biophysical studies show that caspase-5 exhibits a 3-fold higher kcat/Km for GSDMD cleavage than caspase-1, attributable to its CARD-mediated activation mechanism [6].

Cleavage liberates the cytotoxic GSDMD-NT fragment, which oligomerizes into plasma membrane pores of ~10–20 nm diameter. These pores facilitate ion dysregulation (K+ efflux, Ca2+ influx), osmotic lysis (pyroptosis), and IL-1 family cytokine release [4] [6]. The FSP (67–75) motif’s role in stabilizing active caspase-5 ensures rapid GSDMD processing—typically within 15–30 minutes post-LPS detection in macrophages [6]. Inflammatory consequences include:

  • Pathogen clearance: Pyroptosis eliminates intracellular bacterial niches (e.g., Salmonella, E. coli)
  • Immunopathology: Excessive GSDMD pore formation drives septic shock via DAMP release
  • Cross-activation: K+ efflux through GSDMD pores potentiates NLRP3 inflammasome assembly [4]

Notably, oxidized phospholipids (oxPAPC) compete with LPS for caspase-5 binding at the FSP (67–75) interface, inhibiting GSDMD cleavage and pyroptosis without affecting cytokine maturation—a potential anti-inflammatory therapeutic strategy [1].

Modulation of Interleukin-1 Family Cytokine Secretion via Pyroptotic Pore Formation

GSDMD pores formed downstream of caspase-5 activation serve as conduits for the extracellular release of IL-1α, IL-1β, and IL-18. The FSP (67–75)-driven efficiency of caspase-5 activation directly impacts this process by determining the kinetics and magnitude of pore formation [4] [6]. Unlike caspase-1, which primarily processes pro-IL-1β, caspase-5 preferentially facilitates IL-1α secretion—a distinction linked to structural variations in their CARD domains [8].

Table 3: Pyroptosis Outcomes Downstream of Caspase-5 Activation

ProcessMechanismBiological Consequence
IL-1α/IL-18 MaturationCaspase-1 activation via NLRP3 cross-talkNeutrophil recruitment; Th1/Th17 polarization
IL-1α SecretionPassive release via GSDMD pores (caspase-5 preference)Sterile inflammation amplification
DAMP Release (e.g., HMGB1)Cellular lysis during pyroptosisSystemic inflammation; organ injury
Bacterial RestrictionPhagocyte pyroptosis exposing intracellular pathogensEnhanced neutrophil-mediated killing

Crucially, cytokine secretion can occur independently of full pyroptosis via two FSP (67–75)-influenced mechanisms:

  • Sublytic pore activity: Limited GSDMD pores permit IL-1β release (<30 kDa) while retaining lactate dehydrogenase (LDH, >140 kDa) [4].
  • Extracellular vesicle (EV) loading: GSDMD pores stimulate ESCRT-III-mediated EV shedding carrying IL-1β [4].

In immunosuppressed states (e.g., sepsis), diminished caspase-5 expression correlates with reduced GSDMD cleavage and impaired IL-1 release, contributing to immune paralysis. The FSP (67–75) motif thus represents a critical control point for balancing cytokine-mediated defense and pathological inflammation [6] [8].

Properties

Product Name

Caspase-5-derived FSP (67-75)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.